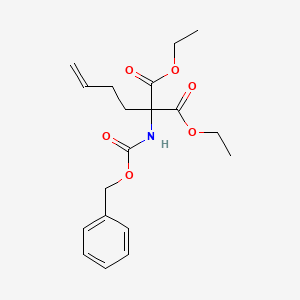
Diethyl 2-(benzyloxycarbonylamino)-2-(but-3-enyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[[(Benzyloxy)carbonyl]amino]-2-(3-buten-1-yl)malonate is an organic compound with the molecular formula C18H23NO6 It is a derivative of malonic acid and features a benzyloxycarbonyl-protected amino group and a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[[(Benzyloxy)carbonyl]amino]-2-(3-buten-1-yl)malonate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Alkylation: The protected amino acid is then alkylated with 3-buten-1-yl bromide in the presence of a strong base like sodium hydride (NaH).
Esterification: The resulting intermediate is esterified with diethyl malonate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[(Benzyloxy)carbonyl]amino]-2-(3-buten-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: The butenyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection or other nucleophiles for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various protected or functionalized derivatives.
Scientific Research Applications
Diethyl 2-[[(Benzyloxy)carbonyl]amino]-2-(3-buten-1-yl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug or a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 2-[[(Benzyloxy)carbonyl]amino]-2-(3-buten-1-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino compound, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[[(Benzyloxy)carbonyl]amino]-2-(3-chlorophenyl)methyl]malonate
- Diethyl 2-[[(Benzyloxy)carbonyl]amino]-2-(3-phenylpropyl)malonate
Uniqueness
Diethyl 2-[[(Benzyloxy)carbonyl]amino]-2-(3-buten-1-yl)malonate is unique due to its butenyl side chain, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C19H25NO6 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
diethyl 2-but-3-enyl-2-(phenylmethoxycarbonylamino)propanedioate |
InChI |
InChI=1S/C19H25NO6/c1-4-7-13-19(16(21)24-5-2,17(22)25-6-3)20-18(23)26-14-15-11-9-8-10-12-15/h4,8-12H,1,5-7,13-14H2,2-3H3,(H,20,23) |
InChI Key |
VEGFSCHKTBDUBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC=C)(C(=O)OCC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















